Des(isopropoxyethyl) Bisoprolol

Catalog No.
S1551355
CAS No.
62572-93-4
M.F
C13H21NO3
M. Wt
239.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Des(isopropoxyethyl) Bisoprolol

CAS Number

62572-93-4

Product Name

Des(isopropoxyethyl) Bisoprolol

IUPAC Name

1-[4-(hydroxymethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

InChI

InChI=1S/C13H21NO3/c1-10(2)14-7-12(16)9-17-13-5-3-11(8-15)4-6-13/h3-6,10,12,14-16H,7-9H2,1-2H3

InChI Key

XWWMQUXRXOEXDS-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=C(C=C1)CO)O

Synonyms

Des(isopropoxyethyl) Bisoprolol; 4-[2-Hydroxy-3-[(1-Methylethyl)aMino]propoxy]benzeneMethanol

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CO)O

Des(isopropoxyethyl) Bisoprolol, also known as Des(IPE) Bisoprolol, is a derivative of the beta-blocker medication Bisoprolol. Bisoprolol is a well-established medication used to treat various cardiovascular conditions including hypertension (high blood pressure) and heart failure []. Des(IPE) Bisoprolol is not currently used in any FDA-approved medications but has been the subject of some scientific research investigating its potential therapeutic applications.

Antioxidant Properties:

Some studies have explored the potential antioxidant properties of Des(IPE) Bisoprolol. These studies suggest that Des(IPE) Bisoprolol may help reduce oxidative stress, which is an imbalance between free radicals and antioxidants in the body. Oxidative stress is implicated in the development of various cardiovascular diseases []. However, more research is needed to determine the effectiveness of Des(IPE) Bisoprolol in reducing oxidative stress in humans.

Cardioprotective Effects:

A few studies have investigated the potential cardioprotective effects of Des(IPE) Bisoprolol. These studies have shown that Des(IPE) Bisoprolol may help improve heart function and protect against heart damage in animal models []. However, further research is needed to confirm these findings in humans and to determine the optimal dosage and treatment regimen for any potential cardioprotective effects.

Des(isopropoxyethyl) Bisoprolol is a derivative of Bisoprolol, a selective beta-1 adrenergic antagonist primarily used in the management of hypertension and heart failure. The full chemical name is 1-((4-(2-isopropoxyethoxy)methyl)phenoxy)-3-(isopropylamino)-2-propanol, with a chemical formula of C₁₈H₃₁NO₄. This compound is characterized by its unique structure, which includes a phenolic moiety linked to an isopropylamino group, contributing to its pharmacological properties.

  • Des(isopropoxyethyl) Bisoprolol is not a pharmaceutical drug itself and therefore lacks a known mechanism of action.
  • Its presence doesn't affect Bisoprolol's intended action [].
  • Information on the safety and hazards of Des(isopropoxyethyl) Bisoprolol is limited due to its role as an impurity [].
  • Scientific research typically focuses on the safety profile of the parent drug, Bisoprolol [].
During its synthesis and metabolism:

  • Synthesis Reactions: The synthesis typically involves the reaction of 4-hydroxybenzyl alcohol with 2-isopropoxyethanol in the presence of acidic catalysts, yielding 4-((2-isopropoxyethoxy)methyl)phenol as an intermediate .
  • Metabolic Reactions: In biological systems, Des(isopropoxyethyl) Bisoprolol is metabolized primarily by cytochrome P450 enzymes, particularly CYP3A4, leading to inactive metabolites that are excreted through renal pathways .

Des(isopropoxyethyl) Bisoprolol exhibits significant beta-1 adrenergic blocking activity, making it effective in reducing heart rate and myocardial oxygen demand. Its selectivity for beta-1 receptors over beta-2 receptors minimizes side effects such as bronchoconstriction, which is particularly beneficial for patients with respiratory conditions. The compound has been shown to effectively manage conditions like hypertension and heart failure by decreasing cardiac output and lowering blood pressure .

The synthesis of Des(isopropoxyethyl) Bisoprolol involves several steps:

  • Formation of Intermediate: The initial step involves the reaction of 4-hydroxybenzyl alcohol with 2-isopropoxyethanol under controlled temperature conditions, often using activated silica as a catalyst to enhance yield and purity .
  • Conversion to Final Product: The intermediate can be further reacted with isopropylamine, followed by distillation processes to isolate Des(isopropoxyethyl) Bisoprolol in high purity. Novel methods aim to minimize impurities through optimized reaction conditions and purification techniques .

Des(isopropoxyethyl) Bisoprolol is primarily utilized in the pharmaceutical industry for:

  • Hypertension Management: It effectively lowers blood pressure and reduces the risk of cardiovascular events.
  • Heart Failure Treatment: It helps improve heart function and reduce symptoms associated with heart failure.
  • Post-myocardial Infarction Therapy: It is used to prevent further cardiac events in patients recovering from heart attacks .

Interaction studies have demonstrated that Des(isopropoxyethyl) Bisoprolol can interact with various medications:

  • CYP3A4 Inhibitors: Co-administration with CYP3A4 inhibitors may increase plasma levels of the drug, necessitating dose adjustments.
  • Other Antihypertensives: When used in conjunction with other antihypertensive agents, there may be an additive effect on blood pressure reduction .

Des(isopropoxyethyl) Bisoprolol shares structural and functional similarities with several other beta-blockers. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
AtenololSelective beta-1 blocker without lipid solubilityLess effective in crossing the blood-brain barrier
MetoprololContains a methyloxy groupMore lipophilic, thus crosses the blood-brain barrier
CarvedilolNon-selective beta blocker with additional alpha-blocking activityProvides vasodilatory effects due to alpha blockade
PropranololNon-selective beta blockerUsed for anxiety management due to CNS penetration

Uniqueness of Des(isopropoxyethyl) Bisoprolol

Des(isopropoxyethyl) Bisoprolol stands out due to its selective action on beta-1 receptors combined with its unique chemical structure that minimizes side effects associated with non-selective beta-blockers. Its specific design allows for effective treatment options while maintaining a favorable safety profile compared to other compounds in its class.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

0.5

Appearance

Pale Beige Solid

Melting Point

72-75°C

Dates

Last modified: 08-15-2023

Explore Compound Types